![molecular formula C19H17NO4 B3064685 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid CAS No. 1601-19-0](/img/structure/B3064685.png)
1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid
Overview
Description
1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid (BMMA) is a naturally occurring molecule found in plants, fungi, and bacteria. It is a member of the indole family of compounds, which are known to have a wide range of biological activities. BMMA is a versatile molecule with a wide range of applications in scientific research.
Scientific Research Applications
Gastrointestinal Disorders
Given its anti-inflammatory properties, BMMA might be beneficial in gastrointestinal disorders like ulcerative colitis and Crohn’s disease. It could help reduce inflammation and promote gut healing. However, further studies are needed to validate its clinical efficacy.
These applications highlight the versatility of BMMA in various scientific contexts. Researchers continue to explore its mechanisms of action and therapeutic potential. Keep in mind that while BMMA shows promise, rigorous studies are essential to establish its safety and efficacy in clinical settings . If you’d like more detailed information on any specific application, feel free to ask!
Mechanism of Action
Target of Action
The primary target of 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid is the multidrug resistance-associated protein 1 (MRP1) . MRP1 is a protein that plays a crucial role in the efflux of drugs and toxins from cells, contributing to multidrug resistance in cancer cells.
Mode of Action
1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid acts as a putative inhibitor of MRP1 . By inhibiting MRP1, it can potentially increase the intracellular concentration of certain drugs, enhancing their therapeutic efficacy.
Pharmacokinetics
It is known that the compound isslightly soluble in water (<0.17 mg/mL) but has a higher solubility in DMSO (38 mg/mL) . These solubility properties could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the action, efficacy, and stability of 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid. For instance, its solubility in water and DMSO suggests that it might be more effective in certain environments. Additionally, it should be stored at a temperature of 2-8°C to maintain its stability.
properties
IUPAC Name |
2-(1-benzoyl-5-methoxy-2-methylindol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-15(11-18(21)22)16-10-14(24-2)8-9-17(16)20(12)19(23)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVVFSZNIUHMEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400323 | |
Record name | 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid | |
CAS RN |
1601-19-0 | |
Record name | 1-Benzoyl-5-methoxy-2-methyl-1H-indole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1601-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzoyl-5-methoxy-2-methylindole-3-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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